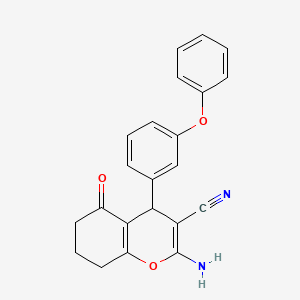
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMAPT has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of the transcription factor NF-kappaB, which is involved in the regulation of genes that control inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of NF-kappaB, which is involved in the regulation of genes that control inflammation and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is that it is a relatively new compound, which means that its long-term effects are not fully understood.
Orientations Futures
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-cancer properties. Another area of interest is the study of the compound's neuroprotective properties, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. While the exact mechanism of action of this compound is not fully understood, the compound has been shown to inhibit the activity of NF-kappaB, which is involved in the regulation of genes that control inflammation and cell proliferation. There are a number of potential future directions for research on this compound, including the development of new drugs based on the compound's properties and the study of its neuroprotective properties.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ethylenediamine to form this compound.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
This compound has also been shown to possess anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-13-7-6-11(9-14(13)23-2)19-16(21)15(20)18-10-12-5-3-4-8-17-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBBXRHXIAPLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-nitrophenyl)-4-{[(4-nitrophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5007978.png)
![2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5007982.png)

![2-butyl-5-(2,3-dimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5007996.png)
![4-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5008003.png)
![1-[4-(mesityloxy)butyl]piperidine](/img/structure/B5008029.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5008031.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008036.png)
![N,N'-[1,5-naphthalenediylbis(iminosulfonyl-4,1-phenylene)]diacetamide](/img/structure/B5008044.png)
![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)

![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)